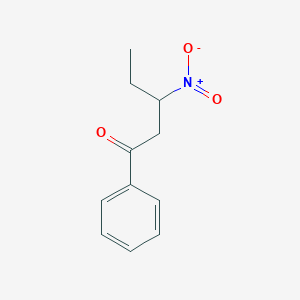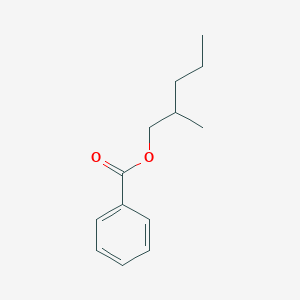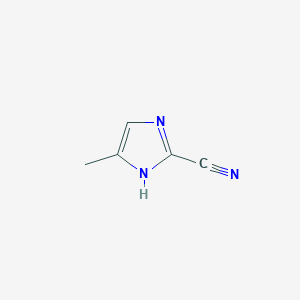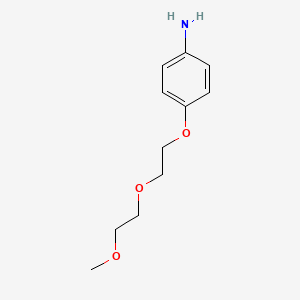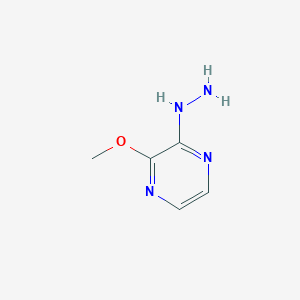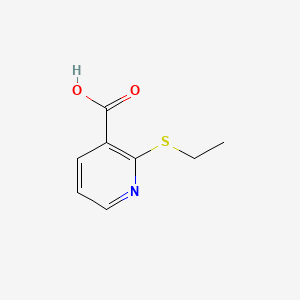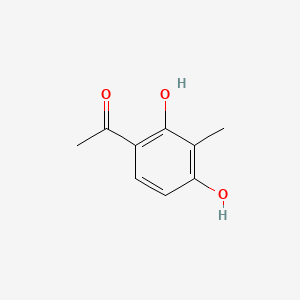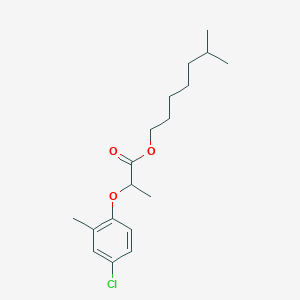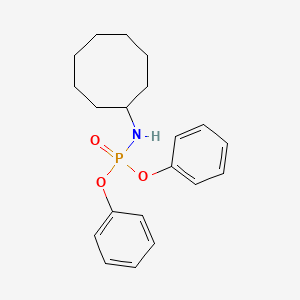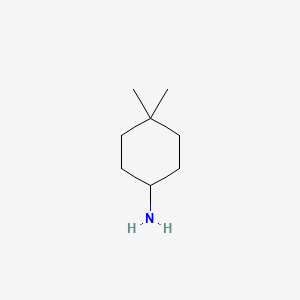
4,4-Dimethylcyclohexanamine
Vue d'ensemble
Description
4,4-Dimethylcyclohexanamine, also known as DMHA, is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4,4-Dimethylcyclohexanamine is1S/C8H17N/c1-8(2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with two methyl groups attached to the same carbon atom, and an amine group attached to a different carbon atom on the ring. Physical And Chemical Properties Analysis
4,4-Dimethylcyclohexanamine has a density of 0.8±0.1 g/cm³ . It has a boiling point of 160.5±8.0 °C at 760 mmHg . The vapor pressure is 2.4±0.3 mmHg at 25°C . The flash point is 30.2±9.7 °C . The index of refraction is 1.445 . The molar refractivity is 40.5±0.3 cm³ . The polar surface area is 26 Ų . The polarizability is 16.1±0.5 10^-24 cm³ . The surface tension is 28.8±3.0 dyne/cm . The molar volume is 152.4±3.0 cm³ .Applications De Recherche Scientifique
It’s worth noting that the use of such compounds is typically determined by researchers in various fields, including life science, material science, chemical synthesis, chromatography, and analytical research . The specific applications can vary widely depending on the nature of the research.
For detailed information on the specific applications of “4,4-Dimethylcyclohexanamine”, I would recommend referring to scientific literature or consulting with a subject matter expert in the field. They would be able to provide more specific and detailed information based on their expertise and the latest research findings. Please remember to handle all chemicals with appropriate safety measures as they can pose hazards if not handled correctly .
It’s worth noting that the use of such compounds is typically determined by researchers in various fields, including life science, material science, chemical synthesis, chromatography, and analytical research . The specific applications can vary widely depending on the nature of the research.
For detailed information on the specific applications of “4,4-Dimethylcyclohexanamine”, I would recommend referring to scientific literature or consulting with a subject matter expert in the field. They would be able to provide more specific and detailed information based on their expertise and the latest research findings. Please remember to handle all chemicals with appropriate safety measures as they can pose hazards if not handled correctly .
Safety And Hazards
4,4-Dimethylcyclohexanamine is classified as a corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Propriétés
IUPAC Name |
4,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUXQOLTFGCRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329547 | |
| Record name | 4,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexanamine | |
CAS RN |
20615-18-3 | |
| Record name | 4,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

